6-(Dimethylamino)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide
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Overview
Description
6-(Dimethylamino)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide is a chemical compound that has been widely used in scientific research. It is a tetrazole-based compound that has been found to have a wide range of biological activities.
Mechanism Of Action
The mechanism of action of 6-(Dimethylamino)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and bacteria.
Biochemical And Physiological Effects
6-(Dimethylamino)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and bacteria. It has also been found to have anti-inflammatory and antioxidant activities.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-(Dimethylamino)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide in lab experiments is its wide range of biological activities. It has been found to have antibacterial, antifungal, and antitumor activities, making it a useful compound for the development of new drugs. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 6-(Dimethylamino)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide in scientific research. One direction is the development of new drugs for the treatment of cancer and bacterial infections. Another direction is the investigation of its potential use as an anti-inflammatory and antioxidant agent. Additionally, further research is needed to fully understand the mechanism of action of this compound.
Synthesis Methods
The synthesis of 6-(Dimethylamino)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide is a multi-step process that involves the reaction of several different chemicals. The first step is the reaction of dimethylamine with 2-chloropyrazine to form 2-dimethylaminopyrazine. The second step involves the reaction of 2-dimethylaminopyrazine with sodium azide to form 2-dimethylamino-5-azidopyrazine. The final step involves the reaction of 2-dimethylamino-5-azidopyrazine with 5-amino-1H-tetrazole to form 6-(Dimethylamino)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide.
Scientific Research Applications
6-(Dimethylamino)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide has been used in a wide range of scientific research applications. It has been found to have antibacterial, antifungal, and antitumor activities. It has also been used in the development of new drugs for the treatment of various diseases, including cancer and bacterial infections.
properties
CAS RN |
111374-19-7 |
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Product Name |
6-(Dimethylamino)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide |
Molecular Formula |
C8H10N8O |
Molecular Weight |
234.22 g/mol |
IUPAC Name |
6-(dimethylamino)-N-(2H-tetrazol-5-yl)pyrazine-2-carboxamide |
InChI |
InChI=1S/C8H10N8O/c1-16(2)6-4-9-3-5(10-6)7(17)11-8-12-14-15-13-8/h3-4H,1-2H3,(H2,11,12,13,14,15,17) |
InChI Key |
GUJDUXMBBAOBHN-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=CN=C1)C(=O)NC2=NNN=N2 |
Canonical SMILES |
CN(C)C1=NC(=CN=C1)C(=O)NC2=NNN=N2 |
synonyms |
6-(dimethylamino)-N-(1H-tetrazol-5-yl)-2-pyrazinecarboxamide DTPC |
Origin of Product |
United States |
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